molecular formula C5H8OS B2523201 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde CAS No. 35120-14-0

1-(Methylsulfanyl)cyclopropane-1-carbaldehyde

Cat. No.: B2523201
CAS No.: 35120-14-0
M. Wt: 116.18
InChI Key: STDVRFVMIDYUSW-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)cyclopropane-1-carbaldehyde (CAS: 1477902-38-7) is a cyclopropane derivative featuring a methylsulfanyl (-SMe) group and a carbaldehyde (-CHO) functional group attached to the strained three-membered ring. Its molecular formula is C₆H₈OS (Mol. weight: 128.19 g/mol). The cyclopropane ring introduces significant ring strain, enhancing the compound’s reactivity, particularly at the aldehyde group. This compound is utilized as a building block in organic synthesis, often serving as an intermediate for pharmaceuticals or agrochemicals due to its electrophilic aldehyde moiety and sulfur-containing substituent .

Properties

IUPAC Name

1-methylsulfanylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-7-5(4-6)2-3-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDVRFVMIDYUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Methylsulfanyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(Methylsulfanyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Research and Application Insights

  • Pharmaceutical Intermediates : The aldehyde group in this compound is a key site for forming imines or hydrazones, useful in drug candidate synthesis. Its cyclopropane scaffold is prevalent in bioactive molecules (e.g., antiviral agents) .
  • Catalysis : The methylsulfanyl group may act as a ligand in transition-metal catalysis, though this application is less explored compared to thioether-containing macrocycles .

Biological Activity

1-(Methylsulfanyl)cyclopropane-1-carbaldehyde, a compound with the CAS number 35120-14-0, belongs to a class of organosulfur compounds that have garnered interest due to their potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a methylsulfanyl group and an aldehyde functional group. The unique structural characteristics contribute to its reactivity and interaction with biological targets.

Research on the specific mechanisms of action for this compound is limited. However, compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : Organosulfur compounds are known for their antimicrobial effects. The presence of the methylsulfanyl group may enhance the compound's interaction with microbial cell membranes, leading to cell lysis or inhibition of growth.
  • Anticancer Activity : Some studies suggest that structurally related compounds can induce apoptosis in cancer cells by interacting with key cellular pathways involved in cell proliferation and survival .

Pharmacological Properties

The pharmacokinetics of this compound have not been extensively studied; however, similar compounds often demonstrate favorable properties such as:

  • Metabolic Stability : Many organosulfur compounds show resistance to metabolic degradation, which may enhance their therapeutic potential.
  • Bioavailability : The small molecular size and lipophilicity can facilitate absorption and distribution within biological systems.

Comparative Analysis

To understand the potential of this compound, it is essential to compare it with similar compounds. Below is a table summarizing the biological activities of selected analogs:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerCell membrane disruption, Apoptosis induction
MethylthioacetaldehydeAntimicrobialInhibition of bacterial growth
2-MethylthioethanolAntioxidantFree radical scavenging

Case Studies

While direct case studies on this compound are sparse, analogs have been investigated for their biological effects:

  • Anticancer Studies : A study explored the anticancer properties of methylthio derivatives in various cancer cell lines. Results indicated that these compounds could induce significant cytotoxicity and apoptosis compared to control treatments .
  • Antimicrobial Efficacy : Research on related organosulfur compounds demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound might exhibit similar effects due to structural similarities.

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